molecular formula C13H15NO6 B554422 4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid CAS No. 3160-47-2

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No.: B554422
CAS No.: 3160-47-2
M. Wt: 281.26 g/mol
InChI Key: PHMBNDDHIBIDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Asp(OMe)-OH (CAS: 3160-47-2) is a protected derivative of L-aspartic acid, widely used in peptide synthesis and medicinal chemistry. The compound features two protective groups:

  • Z-group (benzyloxycarbonyl): Protects the α-amino group to prevent unwanted reactions during peptide coupling .
  • Methyl ester (OMe): Protects the β-carboxylic acid, enhancing solubility and stability in organic solvents .

Properties

IUPAC Name

4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMBNDDHIBIDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-47-2
Record name 3160-47-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Esterification of L-Aspartic Acid

The β-methyl ester of L-aspartic acid is synthesized via reaction with thionyl chloride (SOCl2\text{SOCl}_2) in methanol. This method ensures regioselective esterification of the β-carboxyl group while leaving the α-carboxyl group free for subsequent reactions.

Procedure

  • Reagents : L-Aspartic acid (5 g, 37.6 mmol), methanol (27 mL), SOCl2\text{SOCl}_2 (3.86 mL, 52.6 mmol).

  • Conditions :

    • Cool methanol to -10°C.

    • Add SOCl2\text{SOCl}_2 dropwise under stirring.

    • Introduce L-aspartic acid and warm gradually to room temperature.

    • Stir for 25 minutes, then precipitate the product with anhydrous ether (75 mL).

  • Outcome : L-Aspartic acid β-methyl ester hydrochloride is obtained as colorless needles (5.03 g, 92% yield, m.p. 174–177°C).

Mechanistic Insight
SOCl2\text{SOCl}_2 protonates the carboxyl group, forming a reactive acyl chloride intermediate. Methanol acts as both a solvent and nucleophile, facilitating esterification at the β-position. The α-carboxyl remains protonated, preventing undesired esterification.

Protection of the Amino Group

The α-amino group of L-aspartic acid β-methyl ester is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Procedure

  • Reagents : L-Aspartic acid β-methyl ester hydrochloride (5.03 g, 34.4 mmol), Cbz-Cl (5.93 g, 34.7 mmol), Na2CO3\text{Na}_2\text{CO}_3 (3.6 g, 34.4 mmol), dioxane (35 mL), water (76 mL).

  • Conditions :

    • Dissolve the ester hydrochloride in water-dioxane (1:2 v/v).

    • Add Na2CO3\text{Na}_2\text{CO}_3 at 0°C to neutralize HCl.

    • Introduce Cbz-Cl dropwise over 2–3 hours.

    • Stir overnight at room temperature.

    • Acidify to pH 2 with 6 M HCl and extract with ethyl acetate.

  • Outcome : Z-Asp(OMe)-OH is isolated as a semi-solid (6.1 g, 63% yield).

Critical Parameters

  • pH Control : Maintaining alkaline conditions (pH9\text{pH} \geq 9) during Cbz-Cl addition prevents premature hydrolysis.

  • Solvent Choice : Dioxane enhances solubility of the intermediate, while water facilitates bicarbonate buffering.

Characterization of Z-Asp(OMe)-OH

Spectroscopic Data

1H NMR (CDCl₃) :

  • δ 2.63 (d, J = 6.2 Hz, 2H, CH2\text{CH}_2)

  • δ 3.72 (s, 3H, OCH3\text{OCH}_3)

  • δ 4.53 (m, 1H, CHNH\text{CH}-\text{NH})

  • δ 5.12 (s, 2H, OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5)

  • δ 7.35 (m, 5H, aromatic).

FT-IR (KBr) :

  • 1745 cm⁻¹ (C=O ester)

  • 1710 cm⁻¹ (C=O carboxylic acid)

  • 1530 cm⁻¹ (N-H bend).

Purity and Stability

Commercial batches exhibit ≥98% purity by TLC, with storage recommendations of -20°C under inert atmosphere to prevent ester hydrolysis.

Comparative Analysis of Synthetic Routes

Parameter Esterification Cbz Protection
Reagent SOCl2\text{SOCl}_2/MeOHCbz-Cl/Na2CO3\text{Na}_2\text{CO}_3
Temperature -10°C to RT0°C to RT
Yield 92%63%
Key Challenge RegioselectivitypH control

Chemical Reactions Analysis

Peptide Coupling Reactions

Z-Asp(OMe)-OH participates in amide bond formation via activation of its α-carboxyl group. Common coupling methods include:

Method Reagents/Conditions Outcome References
DCC/HOBt Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)Forms active ester intermediate for coupling with amines
Mixed Anhydride Isobutyl chloroformate, N-methylmorpholineGenerates mixed anhydride for nucleophilic attack by amines
Enzymatic Coupling Thermolysin in ethyl acetate-saturated aqueous solutionCatalyzes synthesis of Z-Asp-Phe-OMe with high regioselectivity

Key considerations:

  • The Z group remains stable under these conditions, preventing undesired side reactions.
  • Racemization at the α-carbon is minimized due to steric hindrance from the methyl ester .

Hydrolysis Reactions

The methyl ester at the β-carboxyl group can be selectively hydrolyzed under controlled conditions:

Condition Reagents Product Yield References
Acidic Hydrolysis 6N HCl, refluxZ-Asp-OH85–90%
Basic Hydrolysis NaOH (1M), room temperatureZ-Asp-OH (with Z-group intact)78%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
  • Basic hydrolysis proceeds via a tetrahedral intermediate .

Deprotection Reactions

Selective removal of protecting groups enables further functionalization:

Z-Group Removal

Method Reagents Conditions Outcome
Hydrogenolysis H₂, Pd/C catalystEthanol, 25°C, 12 hAsp(OMe)-OH
Acidolysis HBr in acetic acid0°C, 2 hAsp(OMe)-OH

Methyl Ester Removal

  • Requires harsher conditions (e.g., LiOH/THF/H₂O) to avoid Z-group cleavage .

Side Reactions and Stability

Z-Asp(OMe)-OH is prone to specific side reactions under non-optimal conditions:

Reaction Type Conditions Byproduct Mitigation
Oxazolone Formation Prolonged exposure to DCC2-alkoxy-5(4H)-oxazoloneUse HOBt as additive
Racemization High pH (>9) or elevated temperatureD-Asp derivativesMaintain pH <8, low temperature

Esterification/Transesterification

The β-methyl ester can be converted to other esters:

Reagent Conditions Product Application
Benzyl bromide NaHCO₃, DMF, 25°CZ-Asp(OBzl)-OHSolid-phase peptide synthesis
tert-Butanol DCC, DMAPZ-Asp(OtBu)-OHOrthogonal protection strategies

Comparative Reactivity

Z-Asp(OMe)-OH exhibits distinct behavior compared to related compounds:

Compound Key Structural Difference Reactivity
Z-Asp-OHFree β-carboxyl groupHigher solubility in aqueous media
Z-Glu(OMe)-OHLonger side chain (γ-ester)Altered steric/electronic effects
Z-Asp(OSu)-OMeN-hydroxysuccinimide active esterFaster coupling kinetics

Scientific Research Applications

Scientific Research Applications

Z-Asp(OMe)-OH is utilized in various research areas, including:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins. Its methyl ester functionality allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide structures .
  • Drug Development : This compound acts as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo hydrolysis and amidation makes it valuable for creating bioactive molecules .
  • Biochemical Studies : Z-Asp(OMe)-OH is employed in enzyme-substrate interaction studies, particularly focusing on bacterial extracellular metalloproteases. Its influence on biochemical pathways related to anabolic hormone secretion and muscle performance has been investigated .

Data Tables

Here are some key findings regarding the applications of Z-Asp(OMe)-OH:

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for peptide assemblyHigh yields in SPPS when using silanolates
Drug DevelopmentIntermediate for pharmaceutical compoundsEffective in creating bioactive derivatives
Biochemical StudiesInvestigating enzyme interactionsInfluences secretion of anabolic hormones

Case Studies

  • Solid-Phase Peptide Synthesis :
    • Researchers employed Z-Asp(OMe)-OH in SPPS, achieving complete removal of the methyl ester under mild conditions using alkali metal trimethylsilanolates. This method demonstrated high efficiency in synthesizing cyclic peptides .
  • Enzyme Interaction Studies :
    • A study investigated the role of Z-Asp(OMe)-OH in modulating the activity of metalloproteases. The compound was shown to influence catalytic activity through its interaction with water molecules as nucleophiles, providing insights into its potential therapeutic applications .
  • Pharmaceutical Development :
    • In drug synthesis, Z-Asp(OMe)-OH was used to create novel compounds targeting specific biological pathways. Its ability to form amides and undergo hydrolysis facilitated the development of new drug candidates with enhanced efficacy .

Mechanism of Action

The mechanism of action of Z-Asp(OMe)-OH is primarily related to its role as a precursor in peptide synthesis. The compound’s functional groups allow it to participate in various chemical reactions, facilitating the formation of peptide bonds. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₃H₁₅NO₆
  • Molecular Weight : 281.26 g/mol
  • Storage : Refrigerated conditions recommended .
  • Applications : Intermediate in solid-phase peptide synthesis (SPPS), caspase inhibitor design, and biochemical research .

Suppliers such as Bachem Americas Inc. and Glentham Life Sciences provide high-purity Z-Asp(OMe)-OH for academic and industrial use .

Comparison with Similar Compounds

Z-D-Asp-OH (CAS: 78663-07-7)

  • Structural Difference : D-isomer of aspartic acid (chiral center inversion) .
  • Properties: Molecular Formula: C₁₂H₁₃NO₆ Molecular Weight: 267.23 g/mol Applications: Used in studies of chiral specificity in enzyme-substrate interactions .
  • Key Contrast :
    • The D-configuration alters biological activity; Z-D-Asp-OH is less commonly used in therapeutic peptides due to unnatural stereochemistry .

Z-Asp(OtBu)-OH (CAS: 23632-70-4)

  • Structural Difference : Tert-butyl (OtBu) ester instead of methyl ester .
  • Properties: Molecular Formula: C₁₆H₂₁NO₆ (anhydrous) Molecular Weight: 323.34 g/mol Applications: Preferred in Fmoc-SPPS due to acid-labile OtBu group, removed via trifluoroacetic acid (TFA) .
  • Key Contrast :
    • Stability : OtBu esters are more stable under basic conditions compared to OMe esters, enabling orthogonal deprotection strategies .

Z-DEVD-fmk (CAS: 210344-95-9)

  • Structural Difference : Tetrapeptidyl fluoromethyl ketone (FMK) inhibitor containing Z-Asp(OMe) residues .
  • Properties :
    • Molecular Formula : C₃₀H₄₁N₄O₁₂F
    • Molecular Weight : 668.66 g/mol
    • Applications : Caspase-3 inhibitor with neuroprotective effects in models of cerebral ischemia and Parkinson’s disease .
  • Key Contrast :
    • Specificity : Z-DEVD-fmk targets caspase-3 with an IC₅₀ of 18 µM, whereas shorter tripeptides (e.g., Z-VAD-fmk) are broad-spectrum caspase inhibitors .
    • Bioavailability : Methyl esters in Z-DEVD-fmk improve cell permeability compared to free carboxylic acids, though tetrapeptides generally have lower membrane penetration than tripeptides .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protective Groups Key Applications
Z-Asp(OMe)-OH 3160-47-2 C₁₃H₁₅NO₆ 281.26 Z, OMe Peptide synthesis, inhibitors
Z-D-Asp-OH 78663-07-7 C₁₂H₁₃NO₆ 267.23 Z Chiral studies
Z-Asp(OtBu)-OH 23632-70-4 C₁₆H₂₁NO₆ 323.34 Z, OtBu Fmoc-SPPS
Z-DEVD-fmk 210344-95-9 C₃₀H₄₁N₄O₁₂F 668.66 Z, OMe (x3), FMK Caspase-3 inhibition

Biological Activity

Z-Asp(OMe)-OH, also known as Z-L-Aspartic acid 1-methyl ester, is a derivative of aspartic acid featuring a methyl ester group. This compound is significant in peptide synthesis and has been investigated for its biological activities, particularly in relation to its role as an inhibitor in various biochemical pathways. The incorporation of azaamino acids, such as Z-Asp(OMe)-OH, into peptides can modify their structural properties and enhance their biological activity.

  • Molecular Formula : C13H15NO6
  • Molecular Weight : 281.26 g/mol
  • CAS Number : 3160-47-2
  • Purity : ≥98% (TLC)
  • Structure :
Z Asp OMe OHCOC O C H CC O O NC O OCc1ccccc1\text{Z Asp OMe OH}\rightarrow \text{COC O C H CC O O NC O OCc1ccccc1}

Z-Asp(OMe)-OH exhibits biological activity primarily through its role in modulating enzyme activity. It has been shown to act as an inhibitor for various caspases, which are critical in the apoptosis pathway. The compound's ability to alter the conformation of peptides can enhance their stability and efficacy as inhibitors.

Inhibitory Potency

Recent studies have highlighted the inhibitory effects of Z-Asp(OMe)-OH on caspase enzymes:

Peptide Target Enzyme IC50 (µM)
Z-Asp-Glu-Val-azaAsp-COMeCaspase-37.74
Z-Ile-Glu-Thr-azaAsp-COMeCaspase-69.08
Z-Ala-Ala-azaAsn-COBnLegumain22.23

These results indicate that modifications involving Z-Asp(OMe)-OH can lead to increased potency against specific targets, thereby enhancing the therapeutic potential of peptide-based drugs.

Structural Implications

The incorporation of Z-Asp(OMe)-OH into peptide sequences affects their secondary structure, promoting conformations that are more favorable for binding to target proteins. For instance, azapeptides containing Z-Asp(OMe)-OH have been observed to adopt helical structures that improve their interaction with biological targets.

Study on Azapeptides

In a notable study, azapeptides incorporating Z-Asp(OMe)-OH were synthesized and evaluated for their biological activity. The results demonstrated that these modified peptides exhibited enhanced stability and increased inhibitory activity against proteases compared to their non-modified counterparts. The study emphasized the importance of side-chain modifications in determining the biological efficacy of peptide inhibitors.

Application in Drug Discovery

Z-Asp(OMe)-OH has been explored in drug discovery contexts, particularly for developing inhibitors targeting cancer-related pathways. The compound's ability to stabilize peptide structures and enhance binding affinity makes it a valuable candidate for further research in therapeutic applications.

Q & A

Q. What is the role of Z-Asp(OMe)-OH in peptide synthesis, and how does its protection scheme influence reaction outcomes?

Z-Asp(OMe)-OH is a protected aspartic acid derivative where the benzyloxycarbonyl (Z) group shields the α-amino group, and the methyl ester (OMe) protects the carboxylic acid. This dual protection prevents unwanted side reactions (e.g., racemization, intermolecular coupling) during peptide bond formation. Methodologically, researchers should:

  • Use coupling reagents like DCC or HOBt to activate the carboxylate for amide bond formation.
  • Monitor deprotection steps (e.g., using H₂/Pd for Z-group removal) via TLC or HPLC to ensure selective cleavage without damaging the peptide backbone .
  • Reference synthetic protocols from primary literature to validate reproducibility, as emphasized in experimental reporting standards .

Q. How is Z-Asp(OMe)-OH synthesized and characterized to ensure purity and structural integrity?

Synthesis typically involves:

  • Step 1 : Methyl esterification of aspartic acid using methanol and HCl.
  • Step 2 : Z-protection via reaction with benzyloxycarbonyl chloride in alkaline conditions.
  • Purification : Column chromatography or recrystallization, followed by characterization via:
  • ¹H/¹³C NMR : To confirm esterification (δ ~3.7 ppm for OMe) and Z-group incorporation (aromatic protons at δ ~7.3 ppm).
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks .
    • Document all synthetic parameters (solvents, temperatures, reaction times) to enable replication .

Q. What storage conditions are critical for maintaining Z-Asp(OMe)-OH stability?

  • Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the methyl ester.
  • Conduct periodic stability assays (e.g., HPLC purity checks) under varying temperatures and humidity levels to establish degradation kinetics .

Advanced Research Questions

Q. How can coupling efficiency of Z-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS) be optimized to minimize incomplete reactions?

  • Experimental Design :
  • Test coupling reagents (e.g., HATU vs. PyBOP) and bases (DIEA vs. NMM) to identify optimal activation conditions.
  • Use Kaiser tests or LC-MS to monitor reaction completion.
    • Data Analysis :
  • Compare coupling yields (%) across trials using ANOVA to identify statistically significant variables.
  • Tabulate results (example):
ReagentBaseCoupling Yield (%)Racemization (%)
HATUDIEA981.2
PyBOPNMM952.1
  • Reference protocols for SPPS optimization in peptide chemistry reviews .

Q. How can racemization during Z-Asp(OMe)-OH incorporation be analyzed and mitigated?

  • Methodology :
  • Employ chiral HPLC or circular dichroism (CD) spectroscopy to quantify D/L-aspartic acid ratios post-synthesis.
  • Reduce racemization by:
  • Lowering reaction temperatures (<0°C).
  • Using additives like Oxyma Pure to suppress base-induced epimerization.
    • Contradiction Analysis : Conflicting literature reports on racemization rates may arise from differences in solvent polarity (DMF vs. DCM) or activation methods. Replicate experiments under standardized conditions to resolve discrepancies .

Q. What strategies enable orthogonal deprotection of Z-Asp(OMe)-OH in complex peptide sequences?

  • Approach : Combine Z/OMe protection with acid-labile (e.g., Boc) or photolabile groups (e.g., NVOC) for sequential deprotection.
  • Validation :
  • Use MALDI-TOF MS to track selective cleavage steps.
  • Compare deprotection efficiency in model peptides with varying steric environments .

Data Analysis and Reproducibility

Q. How should researchers address contradictions in reported stability data for Z-Asp(OMe)-OH under acidic conditions?

  • Hypothesis Testing : Systematically vary pH (1–5), temperature (25–40°C), and solvent systems (aqueous vs. organic) to identify degradation thresholds.
  • Meta-Analysis : Compile stability data from primary sources, noting experimental variables (e.g., HPLC vs. NMR quantification methods). Use statistical tools (e.g., regression analysis) to model degradation kinetics .

Literature and Experimental Design

Q. How can researchers efficiently locate primary literature on Z-Asp(OMe)-OH applications in peptide chemistry?

  • Guidance :
  • Use databases like Web of Science or PubMed with keywords: "Z-Asp(OMe)-OH," "peptide synthesis," "aspartic acid protection."
  • Filter results to prioritize articles with detailed experimental sections and reproducibility-focused methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.